![molecular formula C28H28N4O3 B12104145 16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-N-Acetylardeemin is a derivative of ardeemin, an indole alkaloid metabolized by the fungus Aspergillus fischeri. This compound has garnered significant interest due to its ability to reverse multidrug resistance in cancer cells, making it a promising candidate for enhancing the efficacy of chemotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of 5-N-Acetylardeemin involves several key steps, including the kinetic stereoselective conversion of intermediates.
Industrial Production Methods
Industrial production of 5-N-Acetylardeemin can be achieved through fermentation processes using the endophytic fungus Aspergillus fumigatus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-N-Acetylardeemin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Substitution reactions, particularly at the nitrogen position, can yield different derivatives with varying biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the synthesis and reactivity of indole alkaloids.
Biology: The compound is used to investigate the mechanisms of multidrug resistance in cancer cells.
Medicine: 5-N-Acetylardeemin has shown promise in enhancing the efficacy of chemotherapeutic agents by reversing drug resistance in tumor cells.
Industry: Its potential use in industrial fermentation processes for the production of bioactive compounds is being explored
Mecanismo De Acción
The primary mechanism by which 5-N-Acetylardeemin exerts its effects is through the inhibition of P-glycoprotein (P-gp), a membrane-associated protein that actively exports cytotoxic drugs from resistant tumor cells. By inhibiting P-gp, 5-N-Acetylardeemin increases the intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-N-Formylardeemin: Another derivative of ardeemin, known for its ability to reverse multidrug resistance.
5-N-Acetyl-15b-hydroxyardeemin: A hydroxylated derivative with enhanced MDR-reversing effects.
5-N-Acetyl-15b-didehydroardeemin: A dehydrogenated derivative with unique biological properties
Uniqueness
5-N-Acetylardeemin stands out due to its potent ability to reverse multidrug resistance at relatively low concentrations, making it a valuable compound for enhancing the efficacy of chemotherapy. Its unique structure and mechanism of action differentiate it from other similar compounds, providing a distinct advantage in the treatment of resistant cancers .
Propiedades
IUPAC Name |
16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLQWSBGQKPGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)



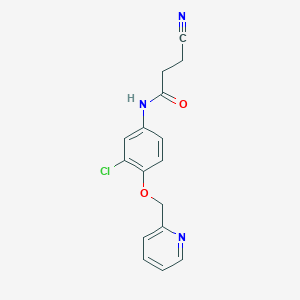
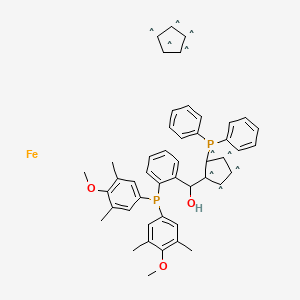
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)
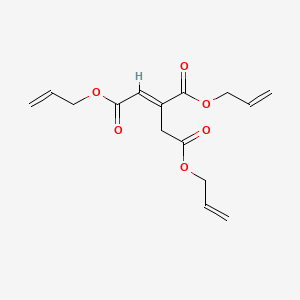
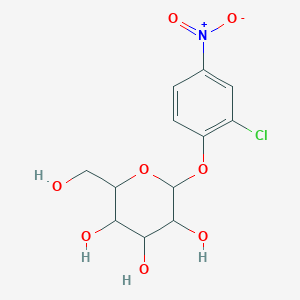
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
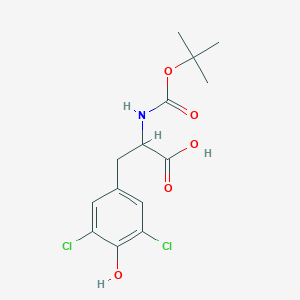
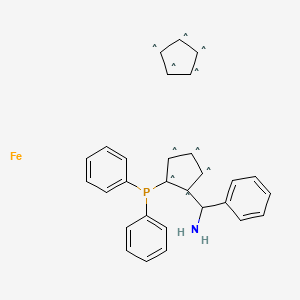
![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
